molecular formula C20H19N3O3S3 B2723487 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide CAS No. 1021040-33-4

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2723487
CAS No.: 1021040-33-4
M. Wt: 445.57
InChI Key: GOOUDIPBDQRKIS-UHFFFAOYSA-N
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Description

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a synthetic small molecule designed for research applications in chemical biology and medicinal chemistry. This compound features a thiazolo[3,2-a]pyrimidine core, a scaffold recognized in scientific literature for its diverse biological properties. Derivatives of thiazole and pyrimidine have been reported to exhibit a wide range of pharmacological activities in research models, including antibacterial, antifungal, and anti-inflammatory effects. Furthermore, such heterocyclic compounds are frequently investigated as key scaffolds in the development of novel anticancer agents and enzyme inhibitors. Researchers value this family of compounds for its potential to interact with various biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. The structural complexity of this molecule makes it a valuable chemical tool for probing biological pathways and for use in high-throughput screening assays to identify new therapeutic leads. As with all research chemicals, proper safety protocols and handling procedures must be followed.

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S3/c1-4-16-8-9-18(28-16)29(25,26)22-15-7-5-6-14(10-15)17-11-27-20-21-13(3)12(2)19(24)23(17)20/h5-11,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOUDIPBDQRKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=C(C(=O)N34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, supported by diverse research findings and case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the formation of thiazolo[3,2-a]pyrimidine derivatives followed by sulfonamide coupling reactions. The compound's structure can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the integrity of the synthesized product.

Key Synthesis Steps:

  • Formation of Thiazolo[3,2-a]pyrimidine Core :
    • Utilizes a cyclization reaction involving appropriate precursors to form the thiazolo[3,2-a]pyrimidine scaffold.
  • Sulfonamide Coupling :
    • The thiazolo derivative is then reacted with sulfonamide to introduce the sulfonamide group at the desired position.

Anticancer Properties

Research has shown that compounds containing thiazolo[3,2-a]pyrimidine moieties exhibit significant anticancer activity. The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

Case Study Findings:

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibits potent cytotoxicity against human lung cancer cells (A549) and other malignancies. The IC50 values indicate its effectiveness compared to standard chemotherapeutics like gefitinib .
  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle arrest and programmed cell death mechanisms.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated:

  • Radical Scavenging Assays :
    • The compound demonstrated significant scavenging activity against free radicals in various assays, indicating its potential as an antioxidant agent .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes associated with various diseases:

  • Acetylcholinesterase (AChE) Inhibition :
    • In vitro tests revealed that derivatives of thiazolo compounds can inhibit AChE with varying potencies. This property suggests a potential application in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .

Table 1: Biological Activity Overview

Activity TypeCell Line/TargetIC50 Value (µM)Reference
CytotoxicityA549 (lung cancer)12.5
Antioxidant ActivityDPPH Scavenging15.0
AChE InhibitionHuman AChE0.103

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Thiazolo[3,2-a]pyrimidinone Derivatives
  • Target Compound: The thiazolo[3,2-a]pyrimidinone core is substituted with 6,7-dimethyl and 5-oxo groups. The 3-phenyl group connects to the sulfonamide side chain, which may influence molecular rigidity and intermolecular interactions .
  • Compound 3 (): Features a 7-(3-amino-5-phenylaminothiazol-2-yl) substituent on the same core.
  • Ethyl 7-methyl-3-oxo-5-phenyl-... () : Includes a 2,4,6-trimethoxybenzylidene substituent and an ethyl ester. The flattened boat conformation of the pyrimidine ring and 80.94° dihedral angle with the benzene ring suggest distinct packing behaviors compared to the target compound .
Triazolo[1,5-a]pyrimidine Sulfonamides
  • Flumetsulam (): A triazolo[1,5-a]pyrimidine sulfonamide herbicide with a 2,6-difluorophenyl group. The triazole core differs from thiazolo-pyrimidinone but shares the sulfonamide functional group, highlighting the role of sulfonamides in agrochemical activity .

Substituent Analysis

Compound Core Structure Key Substituents Functional Implications
Target Compound Thiazolo[3,2-a]pyrimidinone 6,7-dimethyl-5-oxo, 3-phenyl, 5-ethylthiophene-2-sulfonamide Potential enhanced solubility and receptor binding due to sulfonamide
Flumetsulam Triazolo[1,5-a]pyrimidine 2-sulfonamide, 2,6-difluorophenyl Herbicidal activity via ALS inhibition
Compound 3 () Thiazolo[3,2-a]pyrimidinone 7-(3-Amino-5-phenylaminothiazol-2-yl) Hydrogen-bond donor capacity
Ethyl ester () Thiazolo[3,2-a]pyrimidine 7-methyl, phenyl, trimethoxybenzylidene Enhanced aromatic stacking and crystallinity

Hydrogen Bonding and Crystal Packing

  • The ethyl ester derivative () exhibits bifurcated C–H···O hydrogen bonds, forming chains along the c-axis. Such interactions are critical for stability and solubility .
  • The target compound’s sulfonamide group may engage in N–H···O/S hydrogen bonds, analogous to patterns observed in flumetsulam .

Q & A

Q. What are the common synthetic routes for synthesizing thiazolo[3,2-a]pyrimidine derivatives like N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Reacting thiazole precursors with pyrimidine intermediates under reflux conditions (e.g., glacial acetic acid/acetic anhydride mixtures at 110–120°C for 8–10 hours) .
  • Substitution reactions : Introducing sulfonamide or aryl groups via nucleophilic aromatic substitution or coupling reactions (e.g., using chloroacetic acid or palladium catalysts) .
  • Recrystallization : Purification via slow evaporation of ethyl acetate/ethanol (3:2) solutions to obtain single crystals for structural validation .

Example Synthesis Protocol (from ):

StepReagents/ConditionsYield
Cyclocondensation5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, 2,4,6-trimethoxybenzaldehyde, NaOAc in AcOH/Ac₂O (1:1), reflux (8–10 h)78%
PurificationEthyl acetate/ethanol recrystallizationN/A

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: Key techniques include:

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and conformational stability (e.g., flattened boat conformation of the thiazolopyrimidine core) .
  • Spectroscopy :
  • NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
  • IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, S=O stretches at ~1350 cm⁻¹) .
    • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₂N₄O₃S₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of similar thiazolopyrimidine sulfonamides?

Methodological Answer: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid promotes cyclization .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl/heteroaryl substitutions .
  • Temperature control : Maintaining reflux temperatures (100–120°C) ensures complete cyclocondensation without side-product formation .

Case Study : A derivative synthesized via Pd-catalyzed coupling achieved 85% yield at 80°C in DMF, compared to 60% yield without catalysis .

Q. What computational methods are used to predict the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability under varying pH and temperature conditions .

Q. How can researchers resolve contradictions in reported biological activity data for thiazolopyrimidine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., methyl vs. ethyl groups) alter binding affinity. For example, 5-ethylthiophene sulfonamides show enhanced kinase inhibition compared to methyl analogs .
  • Assay conditions : Standardize protocols (e.g., cell line selection, IC₅₀ measurement intervals) to ensure reproducibility.
  • Comparative studies : Use head-to-head evaluations under identical conditions to isolate structure-activity relationships .

Example : A study found that replacing phenyl with 4-chlorophenyl in the thiazolopyrimidine core increased antibacterial activity by 40% under standardized MIC assays .

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